molecular formula C21H16BrN3OS2 B4581562 N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

Cat. No. B4581562
M. Wt: 470.4 g/mol
InChI Key: AOOHWSWNDUJYTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, starting with the preparation of the core thienopyrimidine structure followed by functionalization at various positions to introduce different substituents. The synthetic routes vary depending on the desired substituents and the starting materials available. Common strategies include cyclization reactions, nucleophilic substitutions, and condensations.

Molecular Structure Analysis

Thienopyrimidines, including N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide, exhibit folded conformations around the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonds, resulting in a compact molecular structure. The inclination of the pyrimidine ring to the benzene ring is a key feature, influencing the compound's interaction with biological targets.

Chemical Reactions and Properties

Thienopyrimidine derivatives undergo a variety of chemical reactions, including halogenations, alkylation, and acylation, enabling the introduction of various functional groups into the molecule. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. The thienopyrimidine core provides a versatile platform for chemical modifications.

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives like N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide depend on the specific substituents and the overall molecular structure. These compounds typically exhibit solid-state forms, with melting points, solubility, and crystallinity being influenced by the nature of the substituents and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

Thienopyrimidine derivatives are characterized by their electronic properties, such as electron density distribution, which affects their reactivity and interaction with biological targets. The presence of heteroatoms in the thienopyrimidine ring system influences the compound's acidity, basicity, and nucleophilicity, impacting its chemical behavior in biological systems.

properties

IUPAC Name

N-benzyl-2-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3OS2/c22-16-8-6-15(7-9-16)17-11-27-20-19(17)21(25-13-24-20)28-12-18(26)23-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOHWSWNDUJYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
Reactant of Route 6
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N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

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